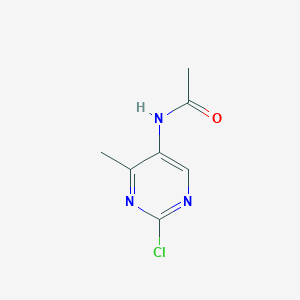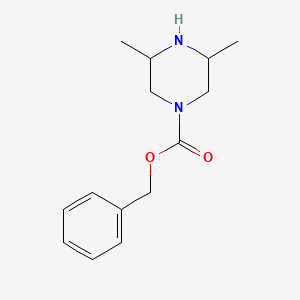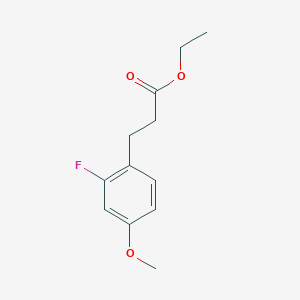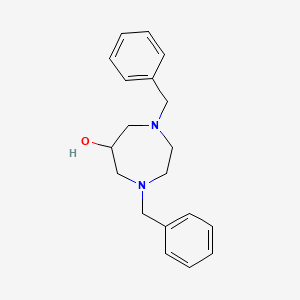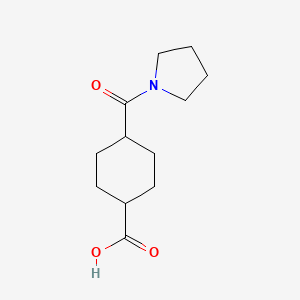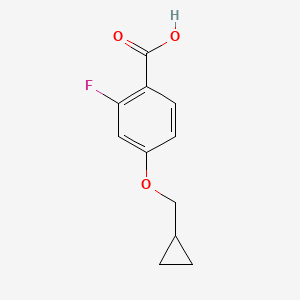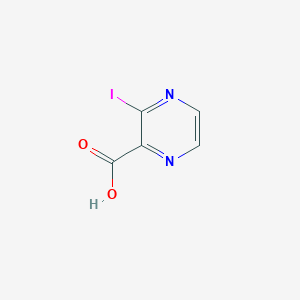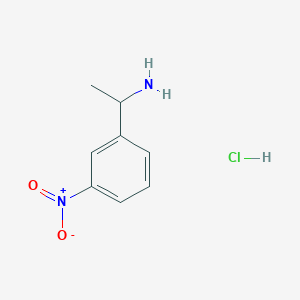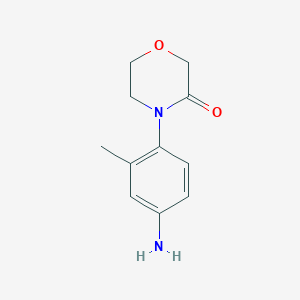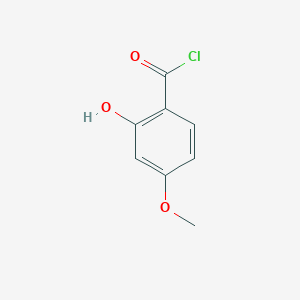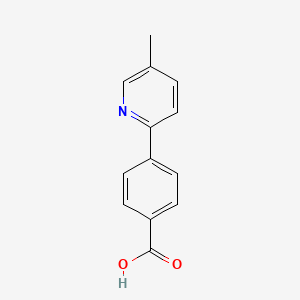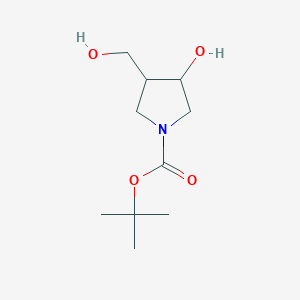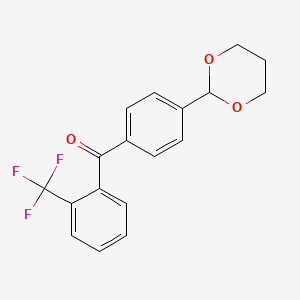
4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves reactions of key intermediates with silylated bases . For instance, the synthesis of 1,3-dioxan-4-yl-substituted nucleoside analogues involves the glycosylation of (4-acetoxy-1,3-dioxan-2-yl)methyl benzoate under Vorbrüggen conditions .Chemical Reactions Analysis
The reaction of terephthalonitrile dianion disodium salt with ω-X-alkyl bromides in liquid ammonia leads to the formation of corresponding 4-(ω-X-alkyl)benzonitriles . This might provide some insight into the possible chemical reactions involving “4’-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone”.Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone and related compounds are used in the synthesis of various heterocyclic compounds, such as benzoxazines. These are synthesized via Mannich reaction and have applications as monomers in the preparation of novel phenol resins known as polybenzoxazines, used in luminescent materials, ligands for cations, and as reducing agents for precious metal ions (Wattanathana et al., 2017).
Chemical Synthesis
- 4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone derivatives are synthesized for various chemical applications. For example, the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl-4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl) benzoates demonstrates the compound's utility in complex chemical processes (Kolyamshin et al., 2021).
Optical Properties
- The compound is utilized in studies comparing optical properties of related chemicals. For instance, it contributes to understanding the optical properties of polyoxadiazoles with CF3 groups, with implications for polymer optoelectronic devices (Hajduk et al., 2010).
Propiedades
IUPAC Name |
[4-(1,3-dioxan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3O3/c19-18(20,21)15-5-2-1-4-14(15)16(22)12-6-8-13(9-7-12)17-23-10-3-11-24-17/h1-2,4-9,17H,3,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDASSDHEKUPOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1,3-Dioxan-2-YL)-2-trifluoromethylbenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

